molecular formula C14H9F4NO3 B6393845 5-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxynicotinic acid, 95% CAS No. 1261948-51-9

5-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxynicotinic acid, 95%

Cat. No. B6393845
CAS RN: 1261948-51-9
M. Wt: 315.22 g/mol
InChI Key: KTZBPQDEPHQOHD-UHFFFAOYSA-N
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Description

5-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxynicotinic acid, 95% (5-F3TMPA-95%), is an important organic compound that has a wide range of applications in the scientific research field. It is a derivative of nicotinic acid, a naturally occurring compound found in many plants and animals. 5-F3TMPA-95% has been used in a variety of studies, such as in the synthesis of drugs, as a catalyst in organic reactions, and as a reagent in the analysis of proteins and other biomolecules.

Scientific Research Applications

5-F3TMPA-95% has been used in various scientific research applications. It has been used as a reagent in the synthesis of drugs, such as the anticonvulsant drug gabapentin. It has also been used as a catalyst in organic reactions, such as the synthesis of polyoxometalates and the preparation of polyols. 5-F3TMPA-95% has also been used as a reagent in the analysis of proteins and other biomolecules, such as in the analysis of DNA and RNA.

Mechanism of Action

The mechanism of action of 5-F3TMPA-95% is not completely understood. However, it is believed to act as an inhibitor of nicotinic acid receptors, which are involved in the regulation of many physiological processes. It has also been suggested that 5-F3TMPA-95% may act as an agonist of certain G-protein coupled receptors, which are involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-F3TMPA-95% are not well understood. However, it has been suggested that it may have a role in the regulation of cell signaling pathways, as well as in the regulation of the metabolism of certain biomolecules. In addition, 5-F3TMPA-95% has been shown to inhibit the activity of certain enzymes, such as phosphodiesterase and acetylcholinesterase.

Advantages and Limitations for Lab Experiments

The use of 5-F3TMPA-95% in lab experiments has several advantages and limitations. One advantage is that it is relatively stable and can be stored for long periods of time without significant degradation. Additionally, it is relatively inexpensive and can be easily obtained from chemical suppliers. However, it is important to note that 5-F3TMPA-95% is toxic and should be handled with care.

Future Directions

There are several possible future directions for the use of 5-F3TMPA-95% in scientific research. One potential application is in the development of new drugs and therapeutics. Additionally, it may have potential applications in the study of cell signaling pathways and the regulation of metabolism. Finally, it may have potential applications in the development of new analytical techniques, such as in the analysis of proteins and other biomolecules.

Synthesis Methods

5-F3TMPA-95% can be synthesized from nicotinic acid by a series of reactions. The first step is to convert nicotinic acid to its acyl chloride derivative using thionyl chloride. The acyl chloride is then reacted with 4-fluoro-3-trifluoromethylphenol in the presence of a base, such as triethylamine, to form 5-F3TMPA-95%. This method has been shown to be efficient and cost-effective, with yields of up to 95%.

properties

IUPAC Name

5-[4-fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F4NO3/c1-22-12-9(13(20)21)4-8(6-19-12)7-2-3-11(15)10(5-7)14(16,17)18/h2-6H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZBPQDEPHQOHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C2=CC(=C(C=C2)F)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F4NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50688276
Record name 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261948-51-9
Record name 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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